molecular formula C13H19N B6596673 1-benzylazepane CAS No. 20422-13-3

1-benzylazepane

Cat. No. B6596673
CAS RN: 20422-13-3
M. Wt: 189.30 g/mol
InChI Key: PTIVSZNNOUZBKM-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis of Heterocyclic Moieties

1-Benzylazepane and its derivatives play a crucial role in the synthesis of various heterocyclic structures. One such example is the synthesis of the 1,5-benzothiazepane scaffold, known for its antimicrobial, antibacterial, anti-epileptic, anti-HIV, antidepressant, antithrombotic, and anticancer properties. Research highlights the importance of developing new synthetic methods for these compounds due to their significant pharmacological potential (Ronse et al., 2023).

Benzyl Ethers Synthesis

Another application of 1-benzylazepane derivatives is in the formation of benzyl ethers. The synthesis of 2-benzyloxy-1-methylpyridinium triflate as a stable organic salt for converting alcohols into benzyl ethers exemplifies this. This method demonstrates the synthesis and reactivity of such compounds, offering good to excellent yield in benzylation of a wide range of alcohols (Poon & Dudley, 2006).

Development of Benzodiazepine Derivatives

1-Benzylazepane derivatives are also pivotal in the creation of benzodiazepine derivatives, which have diverse applications in medicinal chemistry. These include G-protein-coupled receptor antagonists, enzyme inhibitors, and anticancer agents. Recent research outlines the synthesis of these derivatives using palladacycle complexes (Spencer et al., 2010).

Solubility Studies in Pharmaceutical Sciences

The study of solubility and thermodynamics of benzylazepane-related compounds in different solvents is significant in pharmaceutical research. This knowledge assists in the purification, recrystallization, and design of drug dosage forms, as demonstrated by the research on N′-(1-(N-(methyl) benzylaminomethyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy) benzohydrazide in various solvents (Shakeel et al., 2016).

Antifungal Drug Development

1-Benzylazepane and its derivatives have been explored for their potential in antifungal drug development. The synthesis of benzimidazole, benzotriazole, and aminothiazole derivatives, and their subsequent evaluation against fungal pathogens, represent this application in drug discovery (Khabnadideh et al., 2012).

Photocatalysis and Organic Chemical Production

In the field of photocatalysis, 1-benzylazepane derivatives have been utilized to enhance hydrogen production and organic chemical production, showcasing their role in solar-to-chemical energy conversion (Chandra et al., 2022).

properties

IUPAC Name

1-benzylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-7-11-14(10-6-1)12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIVSZNNOUZBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449611
Record name STK283925
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylazepane

CAS RN

20422-13-3
Record name STK283925
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 20-mL eggplant flask equipped with a three-way cock and a magnetic stirrer was heat dried while pumping to a vacuum of 5 Pa before its interior was purged with argon atmosphere. Into the flask, iron complex A (1.0 mg, 0.002 mmol) was admitted as catalyst and dissolved in toluene (0.5 mL). To the solution, 1,2-bis(dimethylsilyl)benzene (475 μL) was added through a syringe, and N-benzyl-ε-caprolactam (203 mg, 1.0 mmol) was added. The solution was stirred at 100° C. for 30 minutes. Toluene was distilled off in vacuum. The crude product was purified by silica gel-packed column chromatography using hexane/ethyl acetate (10/1) as developing solvent, obtaining 1-benzylazepane (169 mg, 0.89 mmol, 89%). The results are shown as Entry 5 in Table 5. The resulting amine was identified for geometry by 1H and 13C-NMR spectroscopy and IR spectroscopy.
Quantity
475 μL
Type
reactant
Reaction Step One
Quantity
203 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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